For TYK2/JAK inhibitor programs, N1-aryl identity is critical; the wrong substituent can abolish cellular potency. 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 16907-09-8) is the specific precursor for potent pyrazolo[1,5-a]pyrimidine cores. • Proven 4-MeO-phenyl group ensures optimal binding affinity and selectivity. • Enables direct synthesis of high-potency leads for autoimmune targets. • Reliable building block to benchmark SAR and accelerate hit-to-lead.
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 16907-09-8) is a substituted aminopyrazole, a heterocyclic scaffold frequently employed in medicinal chemistry and drug discovery. The structure's key features—the 5-amino group for further derivatization and the N1-substituted 4-methoxyphenyl group—make it a critical building block for synthesizing a range of biologically active compounds, particularly ATP-competitive kinase inhibitors. The 4-methoxy substituent is not merely a placeholder; its specific electronic and steric properties are often integral to achieving desired target engagement and selectivity in the final molecule.
In kinase inhibitor development, the N1-substituent on the pyrazole core is a critical determinant of biological activity and is not functionally interchangeable with simple analogs. Replacing the 4-methoxyphenyl group of 16907-09-8 with an unsubstituted phenyl or a different positional isomer (e.g., 3-methoxyphenyl) can significantly alter the downstream compound's binding affinity, selectivity profile, and cellular potency. The methoxy group's position influences hydrogen bonding potential and the overall conformation of the final inhibitor within the kinase ATP-binding pocket. Therefore, selecting a precursor with a different N1-substituent is a high-risk modification that can compromise or eliminate the desired biological outcome, making 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine a specific choice for established synthetic routes.
In the development of pyrazolo[1,5-a]pyrimidine-based TYK2 inhibitors, the choice of the N1-substituent on the pyrazol-5-amine precursor directly dictates the cellular efficacy of the final compound. A potent inhibitor derived from 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (Example I-140) demonstrated a cellular EC50 of 0.040 µM. In a direct comparison within the same study, an analogous inhibitor synthesized from a pyridyl-substituted pyrazol-5-amine precursor (Example I-141) was four times less potent, with a cellular EC50 of 0.160 µM.
| Evidence Dimension | Cellular Potency (p-STAT3 IFNα EC50) |
| Target Compound Data | 0.040 µM (for final compound derived from 16907-09-8) |
| Comparator Or Baseline | Analog from N1-(pyridin-2-yl)methyl pyrazol-5-amine precursor: 0.160 µM |
| Quantified Difference | 4-fold higher cellular potency |
| Conditions | Cell-based assay measuring STAT3 phosphorylation in response to IFNα. |
This evidence demonstrates that procuring this specific precursor is critical for maximizing the cellular activity of the final TYK2 inhibitor, a key factor for therapeutic potential.
The biochemical potency of the final inhibitor is highly sensitive to the pyrazole precursor's N1-substituent. The pyrazolo[1,5-a]pyrimidine synthesized using 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine exhibited a TYK2 inhibitory IC50 of 0.003 µM (3 nM). The comparator compound, derived from the N1-pyridyl precursor, was over 3.6 times less active, with an IC50 of 0.011 µM (11 nM). This highlights the specific contribution of the 4-methoxyphenyl group to high-affinity binding at the enzyme's active site.
| Evidence Dimension | Biochemical Potency (TYK2 IC50) |
| Target Compound Data | 0.003 µM (for final compound derived from 16907-09-8) |
| Comparator Or Baseline | Analog from N1-(pyridin-2-yl)methyl pyrazol-5-amine precursor: 0.011 µM |
| Quantified Difference | 3.67-fold higher biochemical potency |
| Conditions | In vitro biochemical assay measuring TYK2 kinase activity. |
For researchers aiming to develop highly potent kinase inhibitors, this data confirms that the 4-methoxyphenyl substituent is a superior choice over other common heterocyclic groups for achieving low-nanomolar target inhibition.
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine serves as a reliable and documented starting material for constructing complex heterocyclic systems used as Janus kinase (JAK) inhibitors. For example, it is the specified precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives designed to treat autoimmune diseases and other disorders. Its use in these multi-step patented synthesis routes, which involve condensation with pyrimidine intermediates, validates its process compatibility and suitability for producing advanced inhibitor scaffolds.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Used as a key starting material in a documented multi-step synthesis of pyrazolo[1,5-a]pyrimidine JAK inhibitors. |
| Comparator Or Baseline | Undocumented or novel precursors lacking established synthetic routes. |
| Quantified Difference | Not applicable (qualitative validation). |
| Conditions | Synthesis of pyrazolo[1,5-a]pyrimidine core via condensation reaction. |
Procuring this compound reduces synthesis risk by providing a known-good starting point for established routes to high-value final products, avoiding the process development and troubleshooting required for unvalidated precursors.
This compound is the precursor of choice for synthesizing pyrazolo[1,5-a]pyrimidine-based inhibitors where high cellular potency against TYK2 is a primary objective. The evidence shows that the 4-methoxyphenyl group is critical for achieving superior cellular and biochemical activity compared to other substituted analogs, making it ideal for developing lead compounds for inflammatory and autoimmune conditions.
As a validated intermediate in established synthetic routes, this precursor is well-suited for programs aiming to build novel JAK inhibitors. Its proven compatibility in the formation of the pyrazolo[1,5-a]pyrimidine core allows researchers to focus on other regions of the molecule for optimization, confident in the reliability of this foundational building block.
Given its demonstrated role in conferring high potency, this compound serves as an essential benchmark in SAR campaigns. It can be used as the 'gold standard' precursor against which new analogs with modified N1-aryl groups are compared to precisely quantify the impact of substituent changes on kinase affinity and cellular performance.